molecular formula C8H12N2O B15072318 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol

Cat. No.: B15072318
M. Wt: 152.19 g/mol
InChI Key: OITZTHMFIRLRRC-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a hydroxymethyl (-CH2OH) substituent at the 5-position. Its molecular formula is C8H12N2O (molecular weight: 168.21 g/mol). While its specific pharmacological applications are under investigation, structural analogs with modified substituents demonstrate diverse therapeutic activities, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-ylmethanol

InChI

InChI=1S/C8H12N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h4,6,8,11H,1-3,5H2

InChI Key

OITZTHMFIRLRRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C=NC=C2C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,5-a]pyridine core. The subsequent reduction of the imine intermediate yields the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives:

  • Reagents/Conditions : Potassium permanganate (KMnO<sub>4</sub>) in acidic medium or chromium trioxide (CrO<sub>3</sub>).

  • Products :

    • (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)carbaldehyde (aldehyde intermediate).

    • (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)carboxylic acid under prolonged oxidation.

  • Applications : Aldehyde derivatives are intermediates for further functionalization (e.g., Schiff base formation) .

Reaction Reagents Conditions Product
Primary alcohol → AldehydeKMnO<sub>4</sub>, H<sup>+</sup>Room temperature, aqueousAldehyde
Aldehyde → Carboxylic acidCrO<sub>3</sub>, H<sup>+</sup>Elevated temperatureCarboxylic acid

Reduction Reactions

The imidazo[1,5-a]pyridine core can be hydrogenated:

  • Reagents/Conditions : Palladium on carbon (Pd/C) under hydrogen gas (H<sub>2</sub>).

  • Products : Fully saturated imidazo[1,5-a]pyridine derivatives, altering ring aromaticity and biological activity.

  • Mechanistic Insight : Hydrogenation occurs preferentially at the pyridine ring, reducing double bonds while preserving the imidazole moiety.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

  • Reagents/Conditions :

    • Thionyl chloride (SOCl<sub>2</sub>) converts –OH to –Cl.

    • Subsequent substitution with nucleophiles (e.g., amines, thiols) yields functionalized derivatives.

  • Example : Reaction with ammonia generates (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine .

Reaction Reagents Conditions Product
–OH → –ClSOCl<sub>2</sub>Reflux, anhydrousChloride intermediate
–Cl → –NH<sub>2</sub>NH<sub>3</sub>Room temperaturePrimary amine

Cyclization and Ring Functionalization

The compound serves as a precursor for fused heterocycles:

  • Reagents/Conditions : Reaction with hydrazines or carbonyl compounds under acidic/basic conditions induces cyclization .

  • Products : Derivatives such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones with enhanced antimicrobial activity .

  • Case Study : Condensation with aromatic aldehydes yields hydrazone derivatives (e.g., 8d , 8e , 8f ) showing 30–33 mm inhibition zones against E. coli and S. aureus .

Biological Interactions and Pharmacological Derivatives

  • Orexin Receptor Modulation : Derivatives act as non-peptide antagonists for orexin receptors (OX<sub>1</sub>/OX<sub>2</sub>), influencing neuropharmacological pathways .

  • Antimicrobial Activity : Chloro and hydrazone derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .

Comparative Reactivity with Analogues

The hydroxymethyl group differentiates this compound from analogues like 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile. Key distinctions include:

  • Higher solubility in polar solvents due to –OH.

  • Broader functionalization potential via oxidation/substitution .

Stability and Storage Considerations

  • Degradation Pathways : Susceptible to autoxidation under prolonged light exposure.

  • Recommended Storage : –20°C under inert atmosphere (N<sub>2</sub> or Ar) .

Scientific Research Applications

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological profile of imidazo[1,5-a]pyridine derivatives is highly dependent on substituent chemistry. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol -CH2OH C8H12N2O 168.21 Hydrogen bonding, moderate polarity
Fadrozole (CGS 16949A) -C6H4CN (benzonitrile) C14H13N3·HCl 259.73 Electron-withdrawing, lipophilic
Dexfadrostat (R-enantiomer of Fadrozole) -C6H4CN (R-configuration) C14H13N3·HCl 259.73 Stereospecific enzyme inhibition
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine -CH2NH2 C8H13N3 151.21 Basic amine, potential for cation-π interactions
Brominated derivative (Compound 6) -Br C8H11BrN2 229.10 Increased steric bulk, halogen bonding

Key Observations :

  • Fadrozole : The benzonitrile group enhances binding to aromatase and aldosterone synthase via electron-withdrawing effects and π-π stacking .
  • Dexfadrostat : The R-enantiomer shows selective inhibition of aldosterone synthase (CYP11B2), highlighting stereochemistry’s role in target specificity .
  • Methanol vs. Methanamine: The hydroxymethyl group improves water solubility compared to the primary amine, which may enhance bioavailability but reduce membrane permeability .

Pharmacological Activity

Aromatase and Aldosterone Synthase Inhibition
  • Fadrozole: Non-steroidal aromatase inhibitor (IC50 ~2 mg/kg in rat models) with antiproliferative effects in hormone-dependent cancers . Also inhibits aldosterone synthase at higher doses .
  • Dexfadrostat : Selective aldosterone synthase inhibitor (IC50 for CYP11B2: 0.5 nM), used in hypertension and heart failure studies .
Receptor Modulation
  • Brominated Derivative (Compound 6) : Acts as an mGlu5 receptor antagonist (EC50 ~100 nM), suggesting substituent bulk influences receptor binding .
  • Thiazolotriazolopyrimidinones (): Demonstrate anti-inflammatory activity, though structurally distinct from the imidazopyridine core .

Physicochemical Properties

Property Target Compound Fadrozole Methanamine Derivative
Water Solubility Moderate Low (HCl salt improves) High (amine protonation)
LogP (Predicted) ~0.5 ~2.1 ~0.1
Hydrogen Bond Donors 2 (-OH, NH) 1 (NH) 2 (-NH2, NH)

Biological Activity

(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused imidazole and pyridine structure, which is significant for its interaction with various biological targets. The following sections will explore the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is C9H12N2OC_9H_{12}N_2O, and it is characterized by a tetrahydroimidazo framework that contributes to its unique chemical properties. The structural representation can be summarized as follows:

Property Details
Molecular Weight 164.20 g/mol
Chemical Structure Chemical Structure
Solubility Soluble in organic solvents

Pharmacological Effects

Research indicates that (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol exhibits a variety of biological activities:

  • Neuropharmacological Effects : The compound has been shown to interact with orexin receptors (OX1 and OX2), which are involved in regulating sleep and arousal. Studies suggest that compounds targeting these receptors can influence sleep patterns and cognitive functions .
  • Cognitive Enhancement : In animal models, (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol has demonstrated potential in enhancing memory functions and reducing symptoms associated with post-traumatic stress disorder (PTSD) by modulating neurotransmitter systems .
  • Antimicrobial Activity : Preliminary studies have indicated that related compounds within the imidazo-pyridine family exhibit antimicrobial properties. However, specific data on (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol's antimicrobial efficacy remains limited.

Structure-Activity Relationships (SAR)

The biological activity of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol can be influenced by various substitutions on the imidazo-pyridine core. Research has shown that modifications at specific positions can enhance or diminish its pharmacological effects:

Substituent Position Modification Effect on Activity
N1Alkyl groupsIncreased lipophilicity and potency
C4Aromatic substitutionsEnhanced binding affinity
N5Acyl moietiesImproved activity against specific targets

Study 1: Orexin Receptor Antagonism

A study conducted by Jenck et al. demonstrated that compounds similar to (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol effectively decreased alertness and increased REM sleep in rat models. This suggests potential applications in treating sleep disorders .

Study 2: Cognitive Function Enhancement

In a model of PTSD using rats, administration of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol resulted in significant improvements in memory retention compared to control groups. This highlights the compound's potential as a therapeutic agent for cognitive dysfunctions associated with stress-related disorders .

Q & A

Q. What are the optimal synthetic routes for (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol, considering reagent toxicity and yield?

Methodological Answer: Synthesis often involves cyclization or functionalization of imidazo-pyridine precursors. For example, one-pot reactions using molten-state TMDP (tetramethylenediamine piperidine) or ethanol/water solvent systems can achieve cyclization with moderate yields (50–60%) . However, TMDP’s high toxicity and limited availability due to regulatory restrictions (e.g., in countries where piperidine is controlled) necessitate alternative catalysts, such as non-toxic amines or microwave-assisted protocols . Recrystallization from methanol is a common purification step for crystalline derivatives .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR can resolve proton environments in the tetrahydroimidazo ring (e.g., δ 2.5–3.5 ppm for methylene groups) and methanol substituents (δ 4.0–5.0 ppm). 13^{13}C NMR distinguishes carbonyl carbons (e.g., 170–175 ppm for ester groups in intermediates) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight accuracy (e.g., [M+H]+^+ within 3 ppm error) .
  • IR Spectroscopy: Bands at 3300–3500 cm1^{-1} indicate hydroxyl groups, while 1600–1650 cm1^{-1} confirms C=N/C=C in the heterocycle .

Q. What strategies mitigate solubility and stability challenges during experimental workflows?

Methodological Answer:

  • Solubility: Use polar aprotic solvents (e.g., DMSO, DMF) for reactions. For aqueous solubility, consider salt formation (e.g., hydrochloride salts) .
  • Stability: Store the compound at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the methanol group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can regioselective functionalization of the tetrahydroimidazo[1,5-a]pyridine core be achieved?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example:

  • Electrophilic Substitution: Nitration at the 7-position occurs due to electron-donating effects of the tetrahydro ring .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids targets the 2-position, guided by palladium catalysts (e.g., Pd(PPh3_3)4_4) .
  • Protecting Groups: Temporary protection of the methanol group (e.g., silylation with TBSCl) prevents unwanted side reactions during functionalization .

Q. How should researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Comparative Analysis: Use reference spectra from databases (e.g., PubChem) or published analogs (e.g., pyrazolo[1,5-a]pyrimidines) to validate peaks .
  • X-ray Crystallography: Resolve ambiguous NMR/IR assignments by determining the crystal structure .
  • Batch Variability: Assess reaction conditions (e.g., temperature, catalyst loading) for byproduct formation using LC-MS .

Q. What computational approaches predict the compound’s biological activity or enzyme inhibition potential?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms) .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity using datasets from pyrazolo[1,5-a]pyrimidine analogs .
  • DFT Calculations: Predict reactive sites (e.g., nucleophilic methanol group) by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral Catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective cyclization .
  • Resolution Techniques: Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
  • Crystallization-Induced Diastereomerism: Introduce chiral auxiliaries (e.g., menthol esters) to bias crystallization .

Q. What are the best practices for evaluating in vitro biological activity while minimizing false positives?

Methodological Answer:

  • Counter-Screening: Test against unrelated targets (e.g., unrelated kinases) to rule out non-specific binding .
  • Cytotoxicity Assays: Use MTT or resazurin assays to distinguish true bioactivity from cell death artifacts .
  • Metabolic Stability: Pre-treat compounds with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the methanol group) .

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